[1-(Cyclopropylmethyl)cyclopentyl]methanamine
CAS No.:
Cat. No.: VC18004397
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol
* For research use only. Not for human or veterinary use.
![[1-(Cyclopropylmethyl)cyclopentyl]methanamine -](/images/structure/VC18004397.png)
Specification
Molecular Formula | C10H19N |
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Molecular Weight | 153.26 g/mol |
IUPAC Name | [1-(cyclopropylmethyl)cyclopentyl]methanamine |
Standard InChI | InChI=1S/C10H19N/c11-8-10(5-1-2-6-10)7-9-3-4-9/h9H,1-8,11H2 |
Standard InChI Key | FUWQUCKWTHAHHZ-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)(CC2CC2)CN |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₉N, with a molecular weight of 153.27 g/mol . Its structure comprises a cyclopentane ring substituted at the 1-position with both a cyclopropylmethyl group and a methanamine moiety. The cyclopropylmethyl group introduces steric strain due to the cyclopropane ring’s high angle strain, which may influence the compound’s reactivity and conformational flexibility .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
SMILES | C1CCC(C1)(CC2CC2)CN | |
InChI | InChI=1S/C10H19N/c11-8-10(...) | |
InChIKey | FUWQUCKWTHAHHZ-UHFFFAOYSA-N |
Spectroscopic Predictions
Collision cross-section (CCS) values, predicted via computational methods, provide insights into the compound’s gas-phase ion mobility. For the [M+H]+ adduct at m/z 154.15903, the CCS is 136.9 Ų, suggesting a compact conformation . Larger adducts like [M+Na]+ (m/z 176.14097) exhibit higher CCS values (147.3 Ų), reflecting increased ion size due to sodium coordination .
Synthetic Routes and Methodologies
Proposed Synthesis Inspired by Analogous Amines
While no direct synthesis for [1-(cyclopropylmethyl)cyclopentyl]methanamine is documented, scalable methods for structurally related 1-cyclopropylalkyl-1-amines offer a plausible blueprint . A three-step sequence could involve:
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Condensation: Reacting cyclopentyl methyl ketone with a chiral amine (e.g., (S)-α-phenylethylamine) in the presence of a Lewis acid (e.g., boron trifluoride) to form an imine intermediate .
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Reduction: Sodium borohydride-mediated reduction of the imine to a secondary amine.
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Debenzylation: Catalytic hydrogenation or acidic cleavage to yield the primary amine .
Table 2: Hypothetical Reaction Conditions
Challenges in Stereochemical Control
The cyclopentane ring’s rigidity complicates stereoselective synthesis. Asymmetric induction during the condensation step—using chiral auxiliaries or catalysts—could mitigate racemization . For instance, employing (S)-α-phenylethylamine as a resolving agent may favor enantiomeric enrichment .
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Data
The compound’s logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity, while its polar surface area (PSA) of 26 Ų suggests limited hydrogen-bonding capacity . These properties align with trends observed in bioactive amines capable of crossing biological membranes .
Mass Spectrometric Fragmentation
In mass spectrometry, the [M+H]+ ion (m/z 154.15903) likely undergoes fragmentation via:
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